N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine

Description

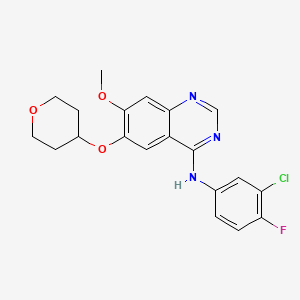

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine is a quinazoline-derived small molecule designed to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity. Its structure features a 3-chloro-4-fluorophenyl group at position 4 of the quinazoline core, a methoxy group at position 7, and a tetrahydro-2H-pyran-4-yl (THP) ether substituent at position 6 (Fig. 1). The THP group, a six-membered oxygen-containing ring, distinguishes it from other EGFR inhibitors like gefitinib, which instead incorporates a 3-morpholinopropoxy side chain . This compound’s molecular weight is estimated at ~458–460 g/mol (based on structural analogs), and it is hypothesized to exhibit enhanced solubility or bioavailability due to the THP moiety’s lipophilic yet polar nature .

Properties

Molecular Formula |

C20H19ClFN3O3 |

|---|---|

Molecular Weight |

403.8 g/mol |

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine |

InChI |

InChI=1S/C20H19ClFN3O3/c1-26-18-10-17-14(9-19(18)28-13-4-6-27-7-5-13)20(24-11-23-17)25-12-2-3-16(22)15(21)8-12/h2-3,8-11,13H,4-7H2,1H3,(H,23,24,25) |

InChI Key |

XNHQKLXMYJHGPA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OC4CCOCC4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of Substituents: The chloro, fluoro, methoxy, and tetrahydropyran groups are introduced through various substitution reactions. For example, the chloro and fluoro groups can be introduced via halogenation reactions, while the methoxy group can be added through methylation.

Final Assembly: The final compound is assembled by coupling the substituted quinazoline core with the appropriate amine under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline oxides.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 4-anilinoquinazoline class of EGFR inhibitors. Key analogues and their differentiating features are summarized below:

Pharmacokinetic and Pharmacodynamic Insights

- Solubility: Gefitinib’s morpholinopropoxy chain improves water solubility (logP ~3.2) , while the THP variant’s logP is likely higher (~3.5–4.0), favoring blood-brain barrier penetration for CNS metastases.

- Resistance Profiles : Unlike afatinib (covalent binder), the target compound’s reversible binding mechanism may limit efficacy against T790M but reduce off-target toxicity .

- Nitro Derivatives : Analogues like N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (Similarity: 0.61 to gefitinib) exhibit reduced potency due to electron-withdrawing nitro groups destabilizing kinase interactions .

Clinical and Preclinical Data

- Gefitinib : Approved for NSCLC with 50–80% response rates in EGFR-mutant patients; median PFS ~9–13 months .

- THP Analogues : Preclinical data suggest comparable IC50 values (nM range) in EGFR-driven cell lines, but in vivo efficacy remains unverified .

- Piperazine-Linked Derivatives: Compound 27 shows dual EGFR/PI3K inhibition, achieving >80% tumor growth inhibition in xenograft models .

Biological Activity

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine, a quinazoline derivative, has garnered attention for its potential biological activities, particularly in oncology and enzyme inhibition. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , featuring a quinazoline core substituted with a chloro-fluoro phenyl group and a methoxy-tetrahydropyran moiety. The structural configuration plays a crucial role in its biological efficacy.

Quinazoline derivatives are known to exhibit potent inhibitory activities against various kinases, particularly the epidermal growth factor receptor (EGFR). The presence of electron-withdrawing groups like chloro and fluoro enhances binding affinity to the target sites within the kinase domains.

Key Mechanisms:

- EGFR Inhibition : Compounds similar to this compound have shown significant inhibition of EGFR, which is critical in cancer cell proliferation. Reports indicate IC50 values as low as 10.2 nM for related compounds .

- Multi-Kinase Inhibition : The compound's structure suggests potential activity against other kinases such as VEGFR, which is involved in angiogenesis and tumor growth .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the quinazoline ring can significantly alter biological activity:

- Substituents at the 3 and 4 positions : The presence of halogens (e.g., chloro, fluoro) at these positions has been associated with improved inhibitory potency against EGFR and other kinases .

- Methoxy Group : The methoxy substitution at the 7-position contributes to enhanced solubility and bioavailability, which are crucial for therapeutic efficacy .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines, including A431 and A549. The compound's IC50 values range from 1.35 to 20.72 nM depending on the specific cell line tested .

Case Studies

- EGFR Mutant Cell Lines : A study highlighted that derivatives of quinazoline with similar structures effectively inhibited cell lines harboring EGFR mutations, showcasing their potential as targeted therapies in resistant cancers .

- Combination Therapies : Research has suggested that combining this compound with other chemotherapeutic agents may enhance overall efficacy against tumors by targeting multiple pathways simultaneously.

Summary of Findings

| Activity | IC50 Value (nM) | Cell Line/Target |

|---|---|---|

| EGFR Inhibition | 10.2 | H197 cell line |

| Multi-Kinase Activity | 20.72 | A549 |

| Cytotoxicity | 1.35 - 8.83 | Various cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.